2-(Bicyclo[2.2.1]hept-2-yl)phenol
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bicyclo[2.2.1]hept-2-yl)phenol typically involves the Diels-Alder reaction, where cyclopentadiene reacts with a suitable dienophile, such as phenol, under controlled conditions. The reaction is usually carried out at elevated temperatures to facilitate the formation of the bicyclic structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Catalysts and solvents are often employed to enhance the efficiency of the reaction.
Chemical Reactions Analysis
Types of Reactions
2-(Bicyclo[2.2.1]hept-2-yl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenol ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nitrating agents are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Alcohols and hydrogenated derivatives.
Substitution: Halogenated phenols, nitrophenols, and other substituted derivatives.
Scientific Research Applications
2-(Bicyclo[2.2.1]hept-2-yl)phenol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(Bicyclo[2.2.1]hept-2-yl)phenol involves its interaction with molecular targets such as enzymes and receptors. The phenol group can form hydrogen bonds and participate in various biochemical pathways. The bicyclic structure contributes to the compound’s stability and reactivity, influencing its overall biological activity.
Comparison with Similar Compounds
Similar Compounds
2-Norbornene: A bicyclic compound with similar structural features but lacking the phenol group.
Bicyclo[2.2.1]hept-2-ene: Another bicyclic compound with different functional groups.
Phenol Derivatives: Compounds with phenol groups but different substituents on the aromatic ring.
Uniqueness
2-(Bicyclo[2.2.1]hept-2-yl)phenol is unique due to the combination of its bicyclic structure and phenol group, which imparts distinct chemical and biological properties. This combination allows for versatile applications and reactivity compared to other similar compounds.
Properties
CAS No. |
17152-43-1 |
---|---|
Molecular Formula |
C13H16O |
Molecular Weight |
188.26 g/mol |
IUPAC Name |
2-(2-bicyclo[2.2.1]heptanyl)phenol |
InChI |
InChI=1S/C13H16O/c14-13-4-2-1-3-11(13)12-8-9-5-6-10(12)7-9/h1-4,9-10,12,14H,5-8H2 |
InChI Key |
YOBGGQVKQKQNSK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC1CC2C3=CC=CC=C3O |
Origin of Product |
United States |
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